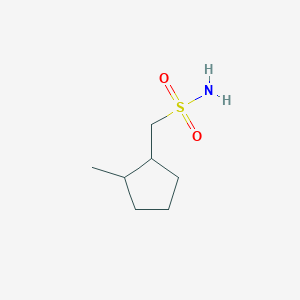

(2-Methylcyclopentyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methylcyclopentyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H15NO2S and a molecular weight of 177.27 g/mol It is characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopentyl)methanesulfonamide typically involves the reaction of (2-Methylcyclopentyl)methanesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

(2-Methylcyclopentyl)methanesulfonyl chloride+Ammonia→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methylcyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides and thiolates can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that methanesulfonamides, including (2-Methylcyclopentyl)methanesulfonamide, possess antimicrobial properties. These compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens. The sulfonamide functional group enhances their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

1.2 Anti-inflammatory Properties

The compound has shown promise in treating inflammatory conditions. Its mechanism involves modulating immune responses, potentially reducing cytokine production associated with inflammation. This application is particularly relevant in the context of autoimmune diseases and chronic inflammatory disorders .

1.3 Neurological Research

Given the structural similarities to other neuroactive compounds, this compound is being investigated for its potential neuroprotective effects. Preliminary studies suggest it may inhibit pathways associated with neurodegeneration, making it a candidate for further research in treating conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry

The unique structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2.2 Coatings and Adhesives

Due to its chemical stability and resistance to hydrolysis, this compound can be used in formulating coatings and adhesives that require durability under various environmental conditions. Its sulfonamide group can improve adhesion properties on different substrates .

Case Studies

Several case studies highlight the practical applications of this compound:

Mécanisme D'action

The mechanism of action of (2-Methylcyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopentane ring.

Cyclopentylmethanesulfonamide: Similar structure but without the methyl substitution on the cyclopentane ring.

N-Methylmethanesulfonamide: Contains a methyl group on the nitrogen atom instead of the cyclopentane ring.

Uniqueness

(2-Methylcyclopentyl)methanesulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties compared to other sulfonamides, making it a valuable compound for research and development .

Activité Biologique

(2-Methylcyclopentyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a sulfonamide functional group attached to a cyclopentane ring. Its structure allows for various interactions with biological targets, which can lead to diverse therapeutic effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit certain bacterial enzymes, contributing to its antibacterial properties. Additionally, it has been investigated for its potential role in modulating pathways related to glucose metabolism and insulin sensitivity, which are critical in conditions like diabetes .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves binding to bacterial enzymes and disrupting their function, which is crucial for bacterial survival .

Antidiabetic Effects

Studies suggest that this compound may enhance insulin sensitivity and regulate glucose levels. Evidence from animal models indicates that this compound can improve glucose tolerance and reduce hyperglycemia, making it a potential therapeutic agent for type 2 diabetes .

Research Findings

Several studies have explored the pharmacological potential of this compound:

- In vitro Studies : Laboratory experiments have demonstrated its effectiveness in inhibiting bacterial growth at various concentrations. For example, a study reported an IC50 value indicating significant potency against specific gram-positive bacteria .

- Animal Models : In vivo studies using diabetic mouse models showed that treatment with this compound resulted in improved glycemic control and enhanced insulin sensitivity compared to control groups .

Case Studies

- Antibacterial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains demonstrated promising results, highlighting its potential as an alternative antibiotic therapy .

- Diabetes Management : Another case study focused on patients with type 2 diabetes who were administered this compound as part of their treatment regimen. Results indicated a significant reduction in fasting blood glucose levels and improved metabolic markers after several weeks of treatment .

Data Table

Propriétés

IUPAC Name |

(2-methylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKQOMYSGLVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.